N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
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Description
N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a useful research compound. Its molecular formula is C23H22ClN7O and its molecular weight is 447.93. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H24ClN5O
- Molecular Weight : 373.88 g/mol
- LogP : 3.4973
- Polar Surface Area : 39.032 Ų
These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Similar piperazine derivatives have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .
- Antimicrobial Properties : Compounds within this structural class have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Oxidative Stress Response : Studies on related compounds indicate that they may induce oxidative stress in microbial systems, leading to growth inhibition. For instance, a related compound showed a 96-hour EC50 value of 1.93 mg/L against Microcystis aeruginosa, highlighting its potential toxicity at elevated concentrations .
Antimicrobial Activity
A study evaluating the biological activity of synthesized piperazine derivatives found that compounds with similar structures exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds were identified as effective AChE inhibitors, demonstrating the dual potential for antimicrobial and neurological applications .
Case Studies
- Case Study on Cyanobacteria : The effects of a closely related compound on Microcystis aeruginosa revealed significant inhibition of growth and alterations in photosynthetic efficiency, indicating that structural modifications can lead to varying biological responses .
- Enzyme Inhibition Assays : Compounds structurally related to this compound have been evaluated for their ability to inhibit AChE and urease, with results showing strong inhibitory activity across several tested derivatives .
Summary of Biological Activities
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O/c1-32-19-5-3-2-4-18(19)30-12-14-31(15-13-30)23-28-21-20(25-10-11-26-21)22(29-23)27-17-8-6-16(24)7-9-17/h2-11H,12-15H2,1H3,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLRQKWQDCNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.